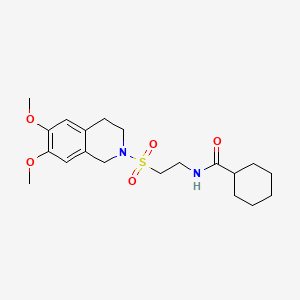

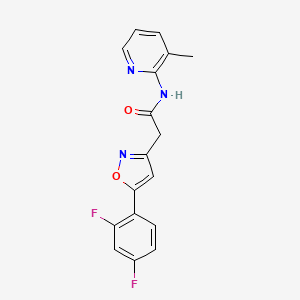

N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)cyclohexanecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

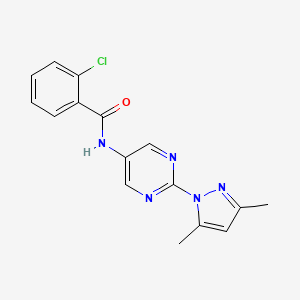

“N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)cyclohexanecarboxamide” is a complex organic compound. It contains a 3,4-dihydroisoquinoline core, which is a structural motif widely distributed in a range of biologically active natural products and pharmaceutical compounds .

Synthesis Analysis

The synthesis of similar compounds has been accomplished via DDQ oxidation and subsequent trapping of N-acyl/sulfonyl iminium ions . The synthetic utility of the method was illustrated using a short and efficient formal total synthesis of (±)-calycotomine in three steps .Molecular Structure Analysis

The molecular structure of this compound includes a 3,4-dihydroisoquinoline core, which is a common structural motif in many biologically active natural products and pharmaceutical compounds .Chemical Reactions Analysis

The compound readily reacts with acyl iso(thio)cyanates affording in high yields 1,2-fused oxo- and thioxodihydropyrimidoisoquinolines and thiouracyloisoquinolines . The reaction of the enamine with primary amines of diverse classes in the presence of 2 equiv of formaldehyde resulted in 1,2-fused N-substituted tetrahydropyrimidinoisoquinolines whose yields depended on the basicity and sterical accessibility of the reagent .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, one such compound was reported to be a colorless oil .Aplicaciones Científicas De Investigación

Synthesis and Structure

The compound’s chemical structure consists of a cyclohexanecarboxamide core with a sulfonamide group and a dimethoxyisoquinoline moiety. It can be synthesized using a combination of the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization . This synthetic route yields (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid.

Biological Activity

Anti-Inflammatory Properties: Research has shown that tetrahydroisoquinolines (THIQs) exhibit anti-inflammatory effects. The compound’s structural features may contribute to its potential as an anti-inflammatory agent .

Antiviral Applications: THIQ derivatives have been investigated for their antiviral properties. The compound’s unique structure could make it a candidate for antiviral drug development .

Antifungal Activity: THIQs have been explored as antifungal agents. The compound’s sulfonamide and dimethoxy groups may play a role in inhibiting fungal growth .

Anticancer Potential: THIQs are considered privileged scaffolds for designing novel anticancer compounds. The compound’s diverse biological activity warrants further investigation in cancer research .

Medicinal Chemistry

Parkinson’s Disease Treatment: 6,7-Dihydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dicarboxylic acid, a related compound, has been isolated from Mucuna pruriens and used traditionally for Parkinson’s disease treatment. Its peripheral catechol-O-methyltransferase inhibitory activity makes it relevant in this context .

Future Prospects

Given the compound’s intriguing structure and potential biological activities, further studies are warranted. Researchers should explore its pharmacological effects, toxicity profile, and mechanisms of action to unlock its full therapeutic potential.

Direcciones Futuras

Propiedades

IUPAC Name |

N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]cyclohexanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30N2O5S/c1-26-18-12-16-8-10-22(14-17(16)13-19(18)27-2)28(24,25)11-9-21-20(23)15-6-4-3-5-7-15/h12-13,15H,3-11,14H2,1-2H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJABPAZYWRLJRX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CN(CCC2=C1)S(=O)(=O)CCNC(=O)C3CCCCC3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)cyclohexanecarboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-(4-(4-chlorophenyl)piperazin-1-yl)-4-oxobutyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2547007.png)

![1-Methylimidazo[1,5-a]pyridine-3-carbonitrile](/img/structure/B2547008.png)

![2-Chloro-N-[[(1R,6R)-7,7-difluoro-2-oxabicyclo[4.1.0]heptan-1-yl]methyl]propanamide](/img/structure/B2547011.png)

![3-(Furan-2-yl)-5-methyl-1,6-diazatricyclo[6.2.2.0^{2,7}]dodeca-2(7),3,5-triene-4-carbonitrile](/img/structure/B2547019.png)

![5-Iodo-2-methylpyrazolo[3,4-b]pyridine](/img/structure/B2547021.png)